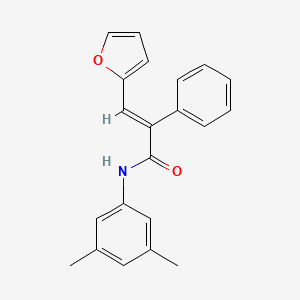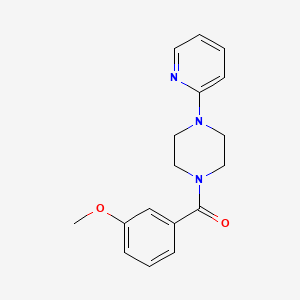![molecular formula C12H10N4S3 B5822166 5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole and thiazole derivatives typically involves cyclization reactions, often catalyzed by metal ions. For example, compounds related to the structure of interest have been synthesized using manganese(II) catalyzed reactions. These reactions typically involve the cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of manganese(II) nitrate, leading to the formation of the thiadiazole ring. This cyclization usually accompanies the loss of water or hydrogen sulfide depending on the substituents involved in the reaction (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. These structures are often stabilized by intramolecular and intermolecular hydrogen bonding, and they crystallize in different systems such as monoclinic. The geometry optimization and comparison with single crystal X-ray data provide insights into the stability and electronic transitions within the molecules (Dani et al., 2013).
Orientations Futures
The future directions for research on “5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine” and similar compounds could involve further optimization of their synthesis processes, exploration of their potential applications in various fields, and detailed investigation of their biological activities . This could lead to the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propriétés
IUPAC Name |
5-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S3/c13-11-15-16-12(19-11)18-7-9-6-17-10(14-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIVTXOKQFHHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)

![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)
